2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the desired product. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the formation of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: These compounds have a pyrimidine core and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
99646-01-2 |
---|---|
Molekularformel |
C7H13IN4 |
Molekulargewicht |
280.11 g/mol |
IUPAC-Name |
8-methyl-2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5-imine;hydroiodide |
InChI |
InChI=1S/C7H12N4.HI/c1-10-4-2-6(8)11-5-3-9-7(10)11;/h8H,2-5H2,1H3;1H |
InChI-Schlüssel |
FOYFDEGQOHKBKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=N)N2C1=NCC2.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.